

# BIIB129: A Technical Whitepaper on its Discovery and Synthesis

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Compound of Interest		
Compound Name:	BIIB129	
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#### **Abstract**

**BIIB129** is a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS).[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of **BIIB129**. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of key pathways and workflows are rendered using the DOT language to facilitate understanding of complex relationships.

#### Introduction

Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1][2][3][5] Bruton's tyrosine kinase (BTK) is a crucial signaling enzyme in B cells and myeloid cells, both of which are implicated in the pathology of MS.[1][2][3][5] Inhibition of BTK is a promising therapeutic strategy to modulate the autoimmune response in MS. **BIIB129** was designed as a highly selective and brain-penetrant covalent BTK inhibitor to address the need for therapies that can act on immune cells within the CNS.[1][2][3][4]

# **Discovery of BIIB129**



The discovery of **BIIB129** was the culmination of a structure-based drug design and lead optimization effort to identify a potent, selective, and brain-penetrant BTK inhibitor. The optimization process focused on enhancing CNS penetration while maintaining high potency and selectivity. This led to the identification of **BIIB129**, which exhibits a distinct binding mode and a favorable preclinical profile.[1]

#### **Physicochemical and Pharmacokinetic Properties**

**BIIB129** was engineered for favorable CNS drug-like properties. A summary of its key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties is presented in Table 1.

Table 1: Physicochemical and In Vitro ADME Properties of **BIIB129** and a Key Intermediate (Compound 10)

Property	Compound 10	BIIB129
BTK IC50 (nM)	0.5	0.4
BTK log(kinact/Ki) (M-1s-1)	4.43	5.24
Human Whole Blood CD69 IC50 (μΜ)	0.33	0.046
Ramos Cell BTK Target Occupancy IC50 (nM)	2.3	0.9
TMD8 B-cell Proliferation IC50 (nM)	0.6	0.2
Rat Liver Microsomal Clint (mL/min/kg)	133	29
Human Liver Microsomal Clint (mL/min/kg)	79	15
MDCK-MDR1 Efflux Ratio	5.4	1.8
GSH t1/2 (min)	13	114
Rat Kp,uu	0.37	0.8



Data sourced from the primary publication on the discovery of BIIB129.

#### In Vivo Pharmacokinetics

The pharmacokinetic profile of **BIIB129** was assessed in preclinical species. Key parameters are summarized in Table 2.

Table 2: Pharmacokinetic Parameters of BIIB129 in Preclinical Species

Species	Dose (mg/kg)	Route	CL (mL/min/k g)	Vss (L/kg)	t1/2 (h)	F (%)
Rat	1	IV	25	2.3	1.1	-
Rat	10	РО	-	-	-	71
Dog	0.5	IV	11	3.1	3.3	-
Dog	2	РО	-	-	-	100

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability. Data sourced from the primary publication on the discovery of **BIIB129**.

#### **Kinase Selectivity**

**BIIB129** demonstrates high selectivity for BTK over other kinases. The kinome scan data reveals minimal off-target activity.

Table 3: Kinase Selectivity of BIIB129

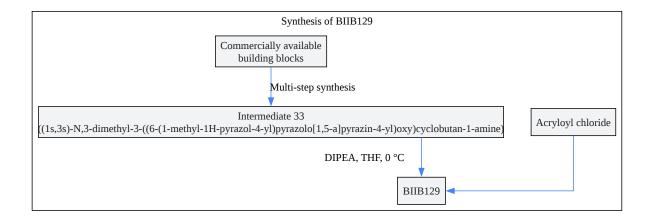


Kinase	% Inhibition at 1 μM
втк	>99
TEC	95
TXK	92
вмх	85
ITK	70

Data represents a selection of kinases from a broader kinome scan. Sourced from the primary publication on the discovery of **BIIB129**.

## **Synthesis of BIIB129**

The synthesis of **BIIB129** is achieved through a multi-step process, with the key final step involving the coupling of a pyrazolopyrazine core with an acrylamide warhead.



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Caption: High-level schematic of the final step in the synthesis of BIIB129.

# Experimental Protocols Synthesis of N-((1s,3s)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)-1-

#### methylcyclobutyl)acrylamide (BIIB129)

To a solution of (1s,3s)-N,3-dimethyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutan-1-amine (Intermediate 33, 4.1 g, 9.8 mmol) and diisopropylethylamine (DIPEA, 2.8 g, 21.7 mmol) in tetrahydrofuran (THF, 50 mL) at 0 °C, acryloyl chloride (819 mg, 9.04 mmol) is added. After 30 minutes, the reaction is diluted with ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) is added. The mixture is stirred vigorously while warming to room temperature for 30 minutes. The organic layer is separated, washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography followed by recrystallization to yield **BIIB129** as a crystalline solid.[1]

#### **BTK Biochemical Assay (IC50 Determination)**

The half-maximal inhibitory concentration (IC50) for BTK is determined using a continuous-read kinetic enzyme assay with nonphosphorylated BTK protein. The assay measures the rate of substrate phosphorylation in the presence of varying concentrations of the inhibitor.

#### **Human Whole Blood CD69 Inhibition Assay**

Fresh human whole blood is treated with various concentrations of **BIIB129**. B-cell activation is stimulated by the addition of an anti-IgD antibody. After incubation, red blood cells are lysed, and the expression of the activation marker CD69 on the surface of CD19+ B cells is quantified using flow cytometry. The IC50 is calculated from the dose-response curve.

#### Ramos Cell BTK Target Occupancy Assay

Ramos cells, a human B-cell line, are incubated with different concentrations of **BIIB129**. A biotinylated covalent BTK probe is then added, which binds to the unoccupied BTK active sites. The amount of probe bound is quantified by flow cytometry, and the IC50 for target occupancy is determined.



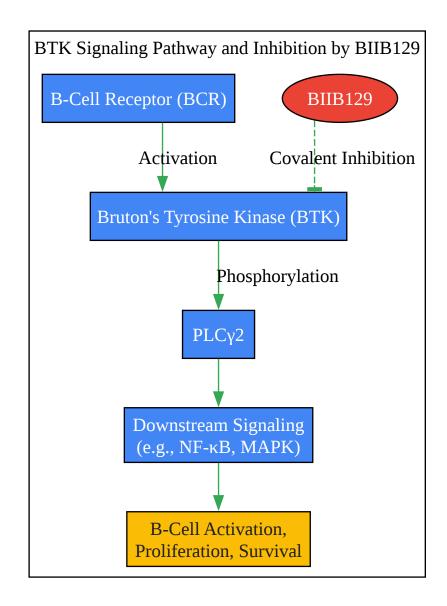
# In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE, an animal model of MS, is induced in mice.[6] Mice are then treated with **BIIB129** or vehicle. The clinical severity of the disease is monitored daily using a standardized scoring system. The efficacy of **BIIB129** is evaluated by its ability to reduce the clinical signs of EAE.

### **Mechanism of Action and Signaling Pathway**

**BIIB129** is a targeted covalent inhibitor of BTK. It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity. This, in turn, blocks downstream signaling pathways that are crucial for B-cell and myeloid cell activation, proliferation, and survival.





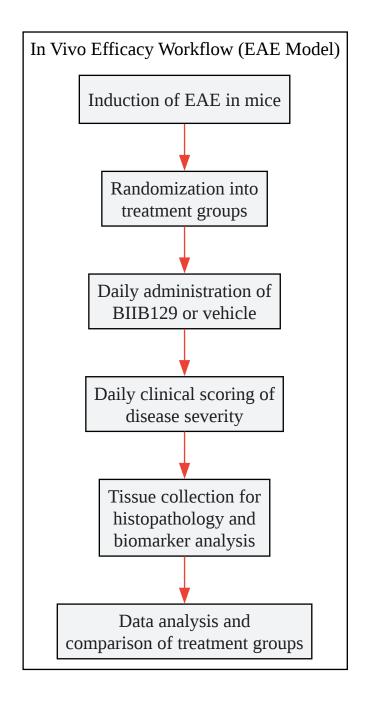
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Caption: Simplified BTK signaling pathway and the inhibitory action of BIIB129.

# **Experimental Workflow: In Vivo Efficacy Study**

The workflow for assessing the in vivo efficacy of **BIIB129** in a preclinical model of multiple sclerosis is a multi-step process.





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Caption: Workflow for the in vivo efficacy assessment of **BIIB129** in the EAE model.

#### Conclusion

**BIIB129** is a potent, selective, and brain-penetrant covalent inhibitor of BTK with a promising preclinical profile for the treatment of multiple sclerosis. Its discovery was guided by a rational design approach to optimize for CNS penetration and potent target engagement. The synthesis



is well-defined, and robust in vitro and in vivo assays have been established to characterize its activity. Further clinical investigation is warranted to determine the therapeutic potential of **BIIB129** in patients with MS.

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